molecular formula C23H16N2O3 B2634157 (7E)-7-[(3,4-dihydroxyphenyl)methylidene]-12H-isoquinolino[2,3-a]quinazolin-5-one CAS No. 306324-60-7

(7E)-7-[(3,4-dihydroxyphenyl)methylidene]-12H-isoquinolino[2,3-a]quinazolin-5-one

Cat. No. B2634157
CAS RN: 306324-60-7
M. Wt: 368.392
InChI Key: ZIBXDULTPFSJAJ-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions a compound can undergo are determined by its molecular structure. Without specific information on this compound, it’s hard to predict what reactions it might participate in .

Scientific Research Applications

New Synthetic Approaches and Catalysis

  • The development of new synthetic methodologies for derivatives of isoquinoline and quinazoline compounds has been a focus of research. For example, the Bischler–Napieralski cyclization was employed to create derivatives leading to potential pharmacological agents. Such synthetic routes offer a foundation for the synthesis of complex molecules that could include the queried compound (Sobarzo-Sánchez et al., 2010).

  • Palladium-functionalized catalysts have been utilized for the efficient synthesis of isoquinolino[1,2-b]quinazolin-8-ones, showcasing the role of catalysis in the formation of complex quinazoline derivatives, which might extend to the synthesis of the queried compound (Bahadorikhalili et al., 2018).

Biological Applications

  • Certain quinazoline derivatives have been investigated for their anticancer properties, demonstrating the potential of these compounds in drug development and therapeutic applications. These studies lay the groundwork for further exploration of related compounds in oncology (Noolvi & Patel, 2013).

  • Another study explored the structure-activity relationship of N-methyl-4-(4-methoxyanilino)quinazolines, providing insights into the modifications that enhance apoptotic activity against cancer cells. Such research is vital for designing derivatives with improved efficacy and specificity, including those structurally related to the queried compound (Sirisoma et al., 2010).

  • The novel quinazolinone derivatives have also been evaluated for their corrosion inhibition properties, highlighting the diverse applications of these compounds beyond pharmaceuticals. This illustrates the potential for the queried compound to be investigated in materials science and engineering applications (Errahmany et al., 2020).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules. This is often studied in the context of biological systems, such as how a drug interacts with the body. Without specific studies on this compound, it’s hard to say what its mechanism of action might be .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Without specific data or studies on this compound, it’s hard to provide accurate information .

Future Directions

The future directions for research on a compound depend on its properties and potential applications. Without specific information on this compound, it’s hard to predict what future research might involve .

properties

IUPAC Name

(7E)-7-[(3,4-dihydroxyphenyl)methylidene]-12H-isoquinolino[2,3-a]quinazolin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16N2O3/c26-20-10-9-14(12-21(20)27)11-18-16-6-2-1-5-15(16)13-25-19-8-4-3-7-17(19)23(28)24-22(18)25/h1-12,26-27H,13H2/b18-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIBXDULTPFSJAJ-WOJGMQOQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C(=CC3=CC(=C(C=C3)O)O)C4=NC(=O)C5=CC=CC=C5N41
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2=CC=CC=C2/C(=C\C3=CC(=C(C=C3)O)O)/C4=NC(=O)C5=CC=CC=C5N41
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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